Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate

Description

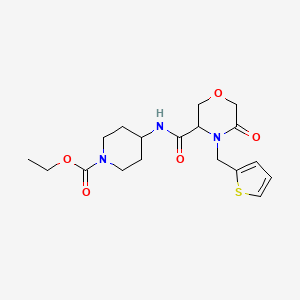

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate is a piperidine derivative featuring a morpholine ring substituted with a thiophen-2-ylmethyl group and a carboxamido linkage. The ethyl carboxylate at the piperidine 1-position is a common motif in bioactive molecules, often influencing pharmacokinetic properties.

Key structural attributes of the target compound include:

- Morpholine-3-carboxamido group: Introduces a polar, rigid heterocycle that may influence solubility and target binding.

- Thiophen-2-ylmethyl substituent: Aromatic sulfur-containing moiety that could enhance lipophilicity or participate in π-stacking interactions.

Properties

IUPAC Name |

ethyl 4-[[5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carbonyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5S/c1-2-26-18(24)20-7-5-13(6-8-20)19-17(23)15-11-25-12-16(22)21(15)10-14-4-3-9-27-14/h3-4,9,13,15H,2,5-8,10-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMSDMQDCBPUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with morpholine and piperidine intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and morpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound uniquely combines a morpholine ring and thiophene group, distinguishing it from simpler analogs like ethyl 4-oxo-1-piperidinecarboxylate.

- Synthetic Complexity : Derivatives like 7a/7b require multi-step synthesis involving hydroxylamine coupling, whereas indole-containing analogs (e.g., 414a) employ catalytic methods .

Physicochemical and Pharmacological Implications

- Lipophilicity: The thiophen-2-ylmethyl group in the target compound likely increases logP compared to non-aromatic analogs (e.g., ethyl 4-oxo-1-piperidinecarboxylate). This could enhance membrane permeability but reduce aqueous solubility.

Spectral and Crystallographic Analysis

- NMR Trends : Analogs like 7a/7b show characteristic ester carbonyl signals at δ ~173 ppm (¹³C NMR) and split peaks for ethoxy groups (δ ~1.26 ppm, ¹H NMR) . The target compound would likely exhibit similar ester signals, with additional resonances for the thiophene and morpholine moieties.

- Crystallography : Tools like SHELX and ORTEP-3 (used in structural studies of similar compounds) could resolve the puckering conformation of the piperidine and morpholine rings, critical for understanding stereoelectronic effects .

Biological Activity

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological activity based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine ring, a piperidine moiety, and a thiophen-2-ylmethyl group. Its molecular formula is C₁₈H₁₈N₄O₃S, and it exhibits properties typical of bioactive compounds, including potential enzyme inhibition and anticancer activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives containing piperidine and morpholine fragments have shown significant cytotoxic effects against various cancer cell lines, such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells.

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | A549 | 12 | 10 |

| Compound B | MCF-7 | 15 | 8 |

| Ethyl Compound | A549 | TBD | TBD |

Note: TBD = To Be Determined

In these studies, the mechanism of action often involves induction of apoptosis and cell cycle arrest, particularly in the S phase, indicating a disruption in DNA synthesis pathways.

2. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, compounds with similar structural features have demonstrated inhibitory effects on protein kinases involved in cancer progression.

Table 2: Enzyme Inhibition Data

Case Study 1: Anticancer Efficacy in Cell Lines

A study conducted on a series of morpholine and piperidine derivatives showed promising results against several cancer cell lines. The study indicated that the introduction of specific substituents significantly enhanced cytotoxicity while maintaining low hemolytic activity (HC50 > 100 µM), suggesting a favorable therapeutic index for further development.

Case Study 2: Mechanistic Insights into Activity

Mechanistic studies utilizing flow cytometry revealed that certain derivatives of this compound class induced mitochondrial apoptosis in cancer cells. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases, which are critical mediators of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.